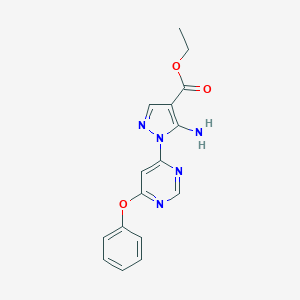
2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide, also known as DMF-10, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMF-10 belongs to the family of nicotinamide derivatives and has been found to possess various biological activities.
作用机制
The mechanism of action of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide is not fully understood. However, it has been suggested that 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide exerts its biological activities by modulating various signaling pathways in cells. For example, 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development. 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been found to exhibit various biochemical and physiological effects. For example, 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to inhibit the expression of various genes involved in cancer development. Additionally, 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been found to induce apoptosis in cancer cells, leading to their death.
实验室实验的优点和局限性
One of the main advantages of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide is its relatively easy synthesis method, which allows for large-scale production. Additionally, 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been found to exhibit various biological activities, making it a potential candidate for the development of new therapeutics. However, one of the limitations of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide. One possible direction is the development of new analogs of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide with improved solubility and potency. Another direction is the study of the pharmacokinetics and pharmacodynamics of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide in vivo, which will provide important information for its potential use in humans. Additionally, the study of the mechanism of action of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide will provide important insights into its biological activities and potential therapeutic applications. Finally, the study of the toxicity and safety of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide in vivo will be important for its potential use in humans.
合成方法
The synthesis of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide involves the reaction of 2,6-dichloro-5-fluoronicotinoyl chloride with 4-methylphenylamine in the presence of a base such as triethylamine. The reaction yields 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide as a white crystalline solid with a purity of over 95%. The synthesis method is relatively straightforward and can be easily scaled up for large-scale production.
科学研究应用
2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been widely studied for its potential therapeutic applications. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been found to exhibit antibacterial activity against various strains of bacteria, making it a potential candidate for the development of new antibiotics.
属性
产品名称 |
2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide |
|---|---|
分子式 |
C13H9Cl2FN2O |
分子量 |
299.12 g/mol |
IUPAC 名称 |
2,6-dichloro-5-fluoro-N-(4-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9Cl2FN2O/c1-7-2-4-8(5-3-7)17-13(19)9-6-10(16)12(15)18-11(9)14/h2-6H,1H3,(H,17,19) |
InChI 键 |
BTRUPOARDKFDQI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287596.png)
![6-(2-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287598.png)
![5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287601.png)
![ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287603.png)


![ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287611.png)
![ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287612.png)

![3-(3,5-Dimethylphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287614.png)



![3-(4-Methylphenyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287619.png)